molecular formula C8H16ClNO6 B13009277 N-Acetyl-D-glucosaminehydrochloride

N-Acetyl-D-glucosaminehydrochloride

Cat. No.: B13009277
M. Wt: 257.67 g/mol
InChI Key: QYYPORNWWLMISD-ANJNCBFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-D-glucosaminehydrochloride is a derivative of the monosaccharide glucose. It is an amide formed between glucosamine and acetic acid. This compound is significant in various biological systems and is found in bacterial and fungal cell walls. It is also a monomeric unit of chitin, which forms the exoskeleton of many arthropods .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-D-glucosaminehydrochloride can be synthesized through the hydrolysis of chitin using acids such as hydrochloric acid or sulfuric acid. This process involves breaking down chitin, a linear polymer of N-acetylglucosamine, extracted from crab and shrimp shells .

Industrial Production Methods

Industrial production of this compound often involves enzymatic methods. For example, chitinase can be used to convert chitin powders into this compound. This method is efficient and allows for high purity of the final product .

Scientific Research Applications

N-Acetyl-D-glucosaminehydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-D-glucosaminehydrochloride involves its role in glycoprotein metabolism. Glycoproteins, known as proteoglycans, form the ground substance in the extracellular matrix of connective tissue. These proteoglycans contain glycosaminoglycans, which include derivatives of glucosamine. The compound is vital for the function of articular cartilage, providing it with shock-absorbing properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-D-glucosaminehydrochloride is unique due to its specific stereochemical configuration at the C-2 position, making it the biologically active and naturally occurring form. This configuration is crucial for its biological functions and distinguishes it from other similar compounds .

Properties

Molecular Formula

C8H16ClNO6

Molecular Weight

257.67 g/mol

IUPAC Name

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide;hydrochloride

InChI

InChI=1S/C8H15NO6.ClH/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11;/h2,5-8,11,13-15H,3H2,1H3,(H,9,12);1H/t5-,6+,7+,8+;/m0./s1

InChI Key

QYYPORNWWLMISD-ANJNCBFHSA-N

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O.Cl

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.